tert-Butyl (2-chlorothiazol-4-yl)carbamate
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Overview
Description
tert-Butyl (2-chlorothiazol-4-yl)carbamate: is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.71 g/mol . It is a solid compound that is typically stored under inert gas at temperatures between 2-8°C . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chlorothiazol-4-yl)carbamate typically involves the reaction of 2-chlorothiazole-4-amine with tert-butyl chloroformate . The reaction is carried out in the presence of a base, such as triethylamine , under an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include maintaining the temperature at around room temperature and using an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-chlorothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-chlorothiazol-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of thiazole derivatives on biological systems. It is often employed in the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chlorothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . The thiazole ring and carbamate group play crucial roles in its binding affinity and specificity towards these targets . The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
tert-Butyl (2-chlorothiazol-4-yl)carbamate: can be compared with other thiazole derivatives, such as 2-chlorothiazole-4-amine and tert-butyl (2-methylthiazol-4-yl)carbamate .
Uniqueness:
- The presence of the chlorine atom in the thiazole ring and the carbamate group makes this compound unique. These functional groups contribute to its reactivity and potential applications in various fields .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-1,3-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQFRLNQQHOGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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